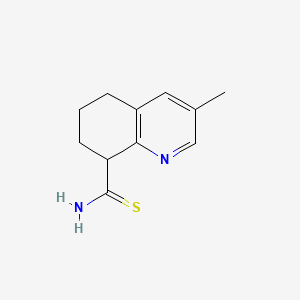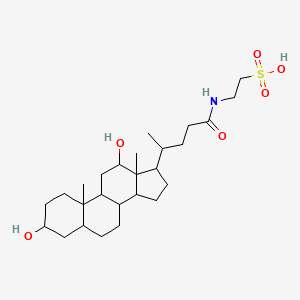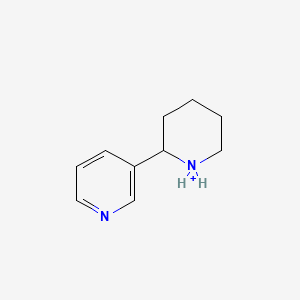
Tiquinamide
概要
説明
Tiquinamide, known by its IUPAC name 3-methyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide, is a compound that acts as a gastric acid synthesis inhibitor . It has been studied for its potential to reduce gastric acid secretion, making it a candidate for treating conditions related to excessive stomach acid production .
準備方法
Synthetic Routes and Reaction Conditions
Tiquinamide can be synthesized through a multi-step process involving the following key steps:
Formation of the tetrahydroquinoline ring: This is typically achieved through a cyclization reaction involving aniline derivatives and appropriate reagents.
Introduction of the carbothioamide group: This step involves the reaction of the tetrahydroquinoline intermediate with thiocarbonyl reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This includes:
Selection of catalysts: To enhance reaction rates and selectivity.
Optimization of reaction conditions: Such as temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
Tiquinamide undergoes several types of chemical reactions, including:
Oxidation: Where it can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to other functional groups.
Substitution: Various substitution reactions can occur on the tetrahydroquinoline ring.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing agents: Like lithium aluminum hydride for reduction reactions.
Substitution reagents: Including halogens or other electrophiles for substitution reactions.
Major Products Formed
Oxidation products: Sulfoxides and sulfones.
Reduction products: Amines or other reduced derivatives.
Substitution products: Halogenated or other substituted tetrahydroquinoline derivatives.
科学的研究の応用
Tiquinamide has been explored for various scientific research applications:
Chemistry: As a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigating its effects on gastric acid secretion and potential therapeutic applications.
作用機序
Tiquinamide exerts its effects by inhibiting the synthesis of gastric acid. It targets specific pathways involved in acid secretion, including:
Histamine receptors: Blocking the action of histamine, which is a primary stimulant of gastric acid secretion.
Proton pumps: Inhibiting the proton pumps in the stomach lining that are responsible for acid production.
類似化合物との比較
Similar Compounds
Cimetidine: Another gastric acid inhibitor that works by blocking histamine receptors.
Ranitidine: Similar to cimetidine but with a different chemical structure and potency.
Omeprazole: A proton pump inhibitor that directly inhibits the proton pumps in the stomach lining.
Uniqueness of Tiquinamide
This compound is unique in its specific chemical structure, which allows it to inhibit gastric acid synthesis through a different mechanism compared to other inhibitors. Its tetrahydroquinoline ring and carbothioamide group contribute to its distinct pharmacological profile .
特性
CAS番号 |
53400-67-2 |
|---|---|
分子式 |
C11H14N2S |
分子量 |
206.31 g/mol |
IUPAC名 |
3-methyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide |
InChI |
InChI=1S/C11H14N2S/c1-7-5-8-3-2-4-9(11(12)14)10(8)13-6-7/h5-6,9H,2-4H2,1H3,(H2,12,14) |
InChIキー |
AIMIAJHGOMWBQG-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(CCC2)C(=S)N)N=C1 |
正規SMILES |
CC1=CC2=C(C(CCC2)C(=S)N)N=C1 |
同義語 |
3-methyl-5,6,7,8-tetrahydroquinoline-8-thiocarboxamide tiquinamide tiquinamide monohydrochloride tiquinamide oxalate tiquinamide tartrate (1:1) |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Chloro-N-[4-chloro-2-[[(5-chloro-2-pyridinyl)amino]carbonyl]-6-methoxyphenyl]-4-[[(4,5-dihydro-2-oxazolyl)methylamino]methyl]-2-thiophenecarboxamide](/img/structure/B1228339.png)
![4-[(3-Chlorophenyl)-oxomethyl]-1-methyl-2-pyrrolecarboxaldehyde oxime](/img/structure/B1228342.png)

![N-[1-[(cyclohexylamino)-oxomethyl]cyclohexyl]-N-(2-furanylmethyl)-2-pyridinecarboxamide](/img/structure/B1228345.png)
![4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-[3-(1-imidazolyl)propyl]benzamide](/img/structure/B1228346.png)

![[2-(4-Butyl-2,3-dihydro-1H-6-thia-5,8,10-triaza-cyclopenta[c]fluoren-7-ylsulfanyl)-ethyl]-dimethyl-amine](/img/structure/B1228350.png)
![N-[1-(benzenesulfonyl)-2,2-dichloroethenyl]-4-methylbenzamide](/img/structure/B1228351.png)
![6-amino-1,3-dimethyl-5-[2-[[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]thio]-1-oxoethyl]pyrimidine-2,4-dione](/img/structure/B1228352.png)
![3-(4-ethoxyphenyl)-N-[(1-methyl-4-piperidinylidene)amino]-1H-pyrazole-5-carboxamide](/img/structure/B1228354.png)


![(R)-alpha-(2-Piperidinyl)-2-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]-4-pyridinemethanol](/img/structure/B1228360.png)
![N,N-dimethyl-3-[(9R,10S)-10-methyl-2-(trifluoromethyl)-9,10-dihydroanthracen-9-yl]propan-1-amine](/img/structure/B1228361.png)